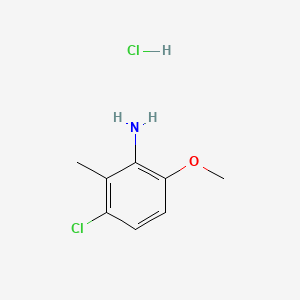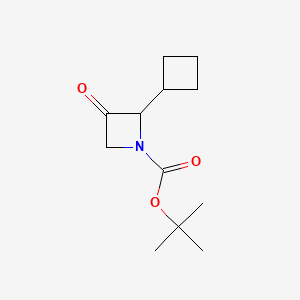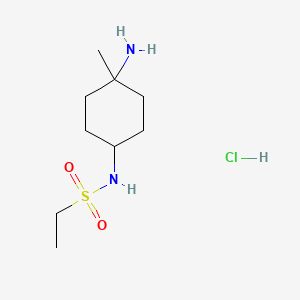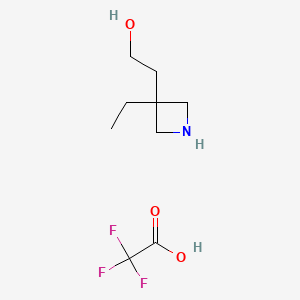![molecular formula C7H17ClN2O2S B6608391 N-[1-(aminomethyl)cyclopropyl]propane-2-sulfonamide hydrochloride CAS No. 2839144-56-6](/img/structure/B6608391.png)
N-[1-(aminomethyl)cyclopropyl]propane-2-sulfonamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(Aminomethyl)cyclopropyl]propane-2-sulfonamide hydrochloride (ACPSH) is a synthetic organic compound that has been used in a variety of scientific research applications. It has a molecular formula of C6H13ClN2O2S and a molecular weight of 214.7 g/mol. ACPSH has been found to have a variety of biochemical and physiological effects, and it has been used in a range of laboratory experiments.
Wissenschaftliche Forschungsanwendungen
N-[1-(aminomethyl)cyclopropyl]propane-2-sulfonamide hydrochloride has been used in a variety of scientific research applications, including the study of enzyme kinetics, the study of drug metabolism, and the study of the effects of drugs on the nervous system. It has also been used in studies of the effects of drugs on the cardiovascular system, the endocrine system, and the immune system.
Wirkmechanismus
The mechanism of action of N-[1-(aminomethyl)cyclopropyl]propane-2-sulfonamide hydrochloride is not yet fully understood. However, it is thought to act as an inhibitor of enzymes involved in the metabolism of drugs, and it is also thought to act as an agonist of certain receptors in the nervous system. It is also thought to act as an antagonist of certain receptors in the cardiovascular system, the endocrine system, and the immune system.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in drug metabolism, and it has also been found to act as an agonist of certain receptors in the nervous system. It has also been found to act as an antagonist of certain receptors in the cardiovascular system, the endocrine system, and the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
The use of N-[1-(aminomethyl)cyclopropyl]propane-2-sulfonamide hydrochloride in laboratory experiments has a number of advantages. It is relatively easy to synthesize, and it is stable and non-toxic. It is also relatively inexpensive, and it can be used in a variety of experiments. However, there are also some limitations to the use of this compound in laboratory experiments. It has a relatively short half-life, and it is not very soluble in water.
Zukünftige Richtungen
There are a number of potential future directions for the use of N-[1-(aminomethyl)cyclopropyl]propane-2-sulfonamide hydrochloride in scientific research. It could be used to study the effects of drugs on the nervous system, the cardiovascular system, the endocrine system, and the immune system. It could also be used to study the effects of drugs on various organs and tissues. Additionally, it could be used to study the effects of drugs on various diseases, such as cancer, and it could be used to study the effects of drugs on metabolism. Finally, this compound could be used to study the effects of drugs on the environment, and it could be used to study the effects of drugs on the human microbiome.
Synthesemethoden
N-[1-(aminomethyl)cyclopropyl]propane-2-sulfonamide hydrochloride can be synthesized from the reaction of N-[1-(aminomethyl)cyclopropyl]propane-2-sulfonamide and hydrochloric acid. The reaction is typically carried out in a two-step process: first, the aminomethylcyclopropylpropane-2-sulfonamide is reacted with hydrochloric acid to form an intermediate compound, which is then reacted with a base to form the final product, this compound. The reaction is typically carried out at a temperature of between 0 and 50°C, and the reaction time is typically between 1 and 5 hours.
Eigenschaften
IUPAC Name |
N-[1-(aminomethyl)cyclopropyl]propane-2-sulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2S.ClH/c1-6(2)12(10,11)9-7(5-8)3-4-7;/h6,9H,3-5,8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTOKUKWKLAPFCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)NC1(CC1)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.74 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(6-chloropyridin-2-yl)oxy]ethan-1-amine hydrochloride](/img/structure/B6608321.png)

![N-{3-aminobicyclo[1.1.1]pentan-1-yl}propane-2-sulfonamide hydrochloride](/img/structure/B6608337.png)
![4-chloro-2-methyl-5H,6H,7H-pyrimido[4,5-b][1,4]thiazin-6-one](/img/structure/B6608344.png)
![2-[1-(trifluoromethyl)cyclobutyl]pyridin-4-amine](/img/structure/B6608349.png)

![{10,10-difluoro-8-azabicyclo[4.3.1]decan-1-yl}methanol hydrochloride](/img/structure/B6608386.png)
![tert-butyl 7-(aminomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate hydrochloride](/img/structure/B6608387.png)


![4-fluoro-2-[(piperazin-1-yl)methyl]benzaldehyde dihydrochloride](/img/structure/B6608404.png)



